molecular formula C17H13N5O3 B2664324 (E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide CAS No. 1018148-23-6

(E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide

Cat. No.: B2664324
CAS No.: 1018148-23-6
M. Wt: 335.323
InChI Key: AGARGYAUOKUEEU-RGVLZGJSSA-N
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Description

(E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a nitrophenyl group and a quinoxaline moiety, which are connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrobenzohydrazide.

    Condensation reaction: The 4-nitrobenzohydrazide is then reacted with quinoxaline-6-carbaldehyde under reflux conditions in the presence of an appropriate solvent such as ethanol. This condensation reaction yields (E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide linkage, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles, appropriate solvents (e.g., ethanol, methanol).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of (E)-2-(4-aminophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide.

    Substitution: Formation of substituted hydrazides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the hydrazide linkage.

Scientific Research Applications

(E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-nitrophenyl)-N’-(quinoxalin-2-ylmethylene)acetohydrazide: Similar structure but with the quinoxaline moiety at a different position.

    (E)-2-(4-nitrophenyl)-N’-(pyridin-2-ylmethylene)acetohydrazide: Similar structure but with a pyridine moiety instead of quinoxaline.

    (E)-2-(4-nitrophenyl)-N’-(benzylidene)acetohydrazide: Similar structure but with a benzylidene moiety instead of quinoxaline.

Uniqueness

(E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide is unique due to the presence of both the nitrophenyl and quinoxaline moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-[(E)-quinoxalin-6-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c23-17(10-12-1-4-14(5-2-12)22(24)25)21-20-11-13-3-6-15-16(9-13)19-8-7-18-15/h1-9,11H,10H2,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARGYAUOKUEEU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC3=NC=CN=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC3=NC=CN=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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